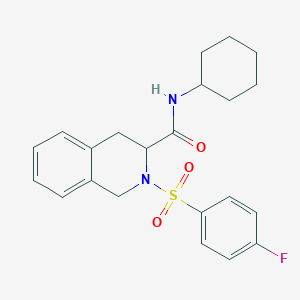![molecular formula C25H16F2N2O5S B11572489 prop-2-en-1-yl 2-[7-fluoro-1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11572489.png)
prop-2-en-1-yl 2-[7-fluoro-1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl 2-[7-fluoro-1-(2-fluorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of fluorinated aromatic rings, a chromeno-pyrrol core, and a thiazole carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 2-[7-fluoro-1-(2-fluorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrol core, followed by the introduction of the fluorinated phenyl group and the thiazole carboxylate moiety. Common reagents used in these reactions include fluorinating agents, coupling reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2-[7-fluoro-1-(2-fluorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or halogen substituents.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Its fluorinated aromatic rings and chromeno-pyrrol core make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug discovery and development, particularly in the areas of anti-cancer and anti-inflammatory research.
Industry: The compound’s unique properties could be leveraged in the development of advanced materials, such as polymers and coatings with specific functional attributes.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 2-[7-fluoro-1-(2-fluorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The fluorinated aromatic rings and chromeno-pyrrol core may enable the compound to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Fluorinated Aromatic Compounds: These compounds share the presence of fluorinated aromatic rings, which can enhance their stability and biological activity.
Chromeno-Pyrrol Derivatives: Compounds with a chromeno-pyrrol core are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties.
Thiazole Carboxylates: These compounds contain a thiazole ring with a carboxylate group, which can contribute to their pharmacological activity.
Uniqueness
Prop-2-en-1-yl 2-[7-fluoro-1-(2-fluorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of fluorinated aromatic rings, a chromeno-pyrrol core, and a thiazole carboxylate group. This unique structure may confer specific biological activities and properties that are not observed in other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C25H16F2N2O5S |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
prop-2-enyl 2-[7-fluoro-1-(2-fluorophenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H16F2N2O5S/c1-3-10-33-24(32)22-12(2)28-25(35-22)29-19(14-6-4-5-7-16(14)27)18-20(30)15-11-13(26)8-9-17(15)34-21(18)23(29)31/h3-9,11,19H,1,10H2,2H3 |
InChI Key |
QRFOJBAKEMBNHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=CC=C5F)C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4E)-2-(4-ethoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-4-phenyl-1,3-thiazol-2-amine](/img/structure/B11572412.png)
![(2E)-N-benzyl-2-cyano-3-[2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11572415.png)
![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B11572422.png)
![7-(Tert-butyl)-2-(5-methyl-2-furyl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-4-OL](/img/structure/B11572431.png)
![6-[5-(4-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11572435.png)
![(2E)-2-cyano-N-(2-methoxyethyl)-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11572437.png)
![6-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11572449.png)


![6-(4-chlorophenyl)-N-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11572463.png)
![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B11572465.png)
![(4Z)-4-[2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11572481.png)

![N',N'-dimethyl-N-(8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)propane-1,3-diamine](/img/structure/B11572493.png)
